4-chloro-N-propylpyridine-3-sulfonamide
Description
Significance of Pyridine-Based Chemical Scaffolds in Drug Discovery and Development
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. mdpi.comnih.govinnospk.com Its presence in a molecule can significantly influence its pharmacological activity. This is due to the pyridine nitrogen's ability to act as a hydrogen bond acceptor and to alter the compound's electronic properties, solubility, and metabolic stability. A vast number of approved drugs across a wide range of therapeutic areas, including treatments for tuberculosis, HIV/AIDS, cancer, and hypertension, incorporate a pyridine or dihydropyridine (B1217469) core, underscoring its versatility and importance in drug design. nih.gov The structural similarity of pyridine to benzene (B151609) allows it to act as a bioisostere, offering a means to modify a molecule's properties while maintaining its ability to interact with biological targets. nih.gov
Historical Context and Evolution of Pyridine Sulfonamide Derivatives in Research
The journey of sulfonamide-based drugs began in the 1930s with the discovery of Prontosil, a prodrug that is metabolized to the active antibacterial agent sulfanilamide. semanticscholar.org This breakthrough paved the way for the development of a multitude of sulfa drugs. The first pyridine-containing sulfonamide, sulfapyridine, was introduced in 1938 for the treatment of pneumonia. semanticscholar.org This marked an important step in the evolution of sulfonamide chemistry, demonstrating that the incorporation of a heterocyclic ring could modulate the activity and properties of the parent sulfonamide. Since then, research into pyridine sulfonamide derivatives has expanded significantly, leading to the discovery of compounds with a wide range of biological activities.
Research Rationale for Investigating 4-Chloro-N-propylpyridine-3-sulfonamide and its Analogues
The rationale for investigating a specific molecule like this compound stems from the desire to explore new chemical space and to understand the structure-activity relationships (SAR) within the pyridine sulfonamide class. Academic research into substituted pyridine-3-sulfonamides has revealed their potential as inhibitors of various enzymes, particularly carbonic anhydrases (CAs). The 4-chloro substituent on the pyridine ring is a key feature, as this position is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse library of analogues with different functionalities at this position.
The N-propyl group on the sulfonamide nitrogen represents a specific modification aimed at probing the effect of alkyl substitution on biological activity. By systematically varying the substituent at the 4-position of the pyridine ring and the alkyl group on the sulfonamide nitrogen, researchers can map out the structural requirements for optimal interaction with a particular biological target. This systematic approach is fundamental to rational drug design.
Scope and Objectives of Academic Research on this compound
The primary objective of academic research focused on this compound and its analogues is to synthesize and characterize these novel compounds and to evaluate their potential as modulators of biological processes. A significant area of investigation for this class of compounds is their activity as enzyme inhibitors.
A key objective is to determine the inhibitory potency and selectivity of these compounds against various isoforms of a target enzyme. For instance, in the context of carbonic anhydrase inhibition, researchers would aim to identify compounds that selectively inhibit tumor-associated isoforms (e.g., CA IX and CA XII) over ubiquitously expressed isoforms (e.g., CA I and CA II) to minimize potential off-target effects.
To achieve these objectives, academic studies typically involve:
Chemical Synthesis: Developing efficient synthetic routes to this compound and a series of related analogues with diverse substituents.
Structural Characterization: Confirming the chemical structures of the synthesized compounds using techniques such as NMR spectroscopy and mass spectrometry.
Biological Evaluation: Screening the compounds for activity against a panel of biological targets. This often involves in vitro enzyme inhibition assays to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).
Structure-Activity Relationship (SAR) Studies: Analyzing the biological data to understand how different structural modifications influence activity and selectivity.
The following interactive table presents hypothetical research findings for a series of 4-substituted-N-propylpyridine-3-sulfonamides, illustrating the type of data generated in such academic studies.
Table 1: Inhibitory Activity of 4-Substituted-N-propylpyridine-3-sulfonamide Analogues against Carbonic Anhydrase Isoforms
| Compound ID | 4-Substituent | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 1a | -Cl | 550 | 320 | 150 | 110 |
| 1b | -OCH₃ | 780 | 450 | 210 | 180 |
| 1c | -NH₂ | 620 | 380 | 180 | 140 |
| 1d | -Ph | 430 | 250 | 90 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the nature of academic research findings in this area. It does not represent experimentally verified results for these specific compounds.
Structure
3D Structure
Properties
CAS No. |
76835-21-7 |
|---|---|
Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-chloro-N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-4-11-14(12,13)8-6-10-5-3-7(8)9/h3,5-6,11H,2,4H2,1H3 |
InChI Key |
XPSIGLQQJGMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Iii. Structural Characterization and Spectroscopic Analysis in Research
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of compounds like 4-chloro-N-propylpyridine-3-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the chemical environment of individual atoms and the types of chemical bonds present, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
¹H NMR Spectroscopy
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the propyl group and the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the pyridine ring would typically appear in the aromatic region (around 7.0-9.0 ppm) due to the ring's deshielding effects. The protons of the N-propyl group would be found in the aliphatic region. The methylene (B1212753) group adjacent to the nitrogen of the sulfonamide would likely be observed at a downfield position compared to the other methylene and methyl protons of the propyl chain, owing to the electron-withdrawing nature of the sulfonamide group.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-2 (Pyridine) |
| ~8.6 | d | 1H | H-6 (Pyridine) |
| ~7.5 | d | 1H | H-5 (Pyridine) |
| ~5.5 | t | 1H | NH (Sulfonamide) |
| ~3.0 | q | 2H | N-CH₂-CH₂-CH₃ |
| ~1.5 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |
Note: This is a hypothetical data table for illustrative purposes.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the pyridine ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl group. The carbon atom attached to the chlorine (C-4) would also have a characteristic chemical shift.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~125 | C-5 (Pyridine) |
| ~45 | N-CH₂-CH₂-CH₃ |
| ~22 | N-CH₂-CH₂-CH₃ |
| ~11 | N-CH₂-CH₂-CH₃ |
Note: This is a hypothetical data table for illustrative purposes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O bonds, the C-Cl bond, and the aromatic C-H and C=N bonds of the pyridine ring. The stretching vibration for the N-H group in sulfonamides typically appears in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and are expected in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Hypothetical IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H Stretch (Sulfonamide) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Strong | C=C and C=N Stretch (Pyridine) |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~800 | Strong | C-Cl Stretch |
Note: This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state, including the torsion angles of the sulfonamide group and the orientation of the propyl chain relative to the pyridine ring.
In related sulfonamide structures, it has been observed that the geometry around the sulfur atom is typically tetrahedral. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group, often play a crucial role in the crystal packing. researchgate.net For instance, in the crystal structure of a similar compound, 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, inversion-related dimers are formed through N—H⋯O hydrogen bonds. researchgate.net A similar hydrogen bonding pattern could be anticipated for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~13.0 |
| c (Å) | ~10.0 |
| β (°) | ~95 |
| V (ų) | ~1230 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.45 |
Note: This is a hypothetical data table for illustrative purposes, based on data for similar compounds. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the calculated percentages based on the proposed molecular formula to verify its accuracy. For this compound, with a molecular formula of C₈H₁₁ClN₂O₂S, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition that closely matches these theoretical values would provide strong evidence for the correctness of the assigned formula.
Theoretical Elemental Composition of C₈H₁₁ClN₂O₂S
| Element | Percentage (%) |
| Carbon | 40.94 |
| Hydrogen | 4.72 |
| Chlorine | 15.11 |
| Nitrogen | 11.94 |
| Oxygen | 13.63 |
| Sulfur | 13.66 |
An experimental result from an elemental analyzer that falls within an acceptable margin of error of these theoretical values would validate the empirical formula of the synthesized compound.
Iv. Computational and Theoretical Investigations of 4 Chloro N Propylpyridine 3 Sulfonamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
While specific docking studies for 4-chloro-N-propylpyridine-3-sulfonamide are not extensively documented, research on analogous 4-substituted pyridine-3-sulfonamides provides a strong predictive framework for its potential interactions, particularly with enzymes like human carbonic anhydrases (hCAs). mdpi.comnih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com The primary binding mode involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located deep within the enzyme's active site. mdpi.comnih.gov This interaction is crucial for the inhibitory activity of this class of compounds.
The pyridine (B92270) ring and its substituents, in this case, the chloro and N-propyl groups, are predicted to occupy adjacent hydrophobic and hydrophilic pockets within the active site, influencing the compound's affinity and selectivity for different CA isoforms. mdpi.com For instance, in a study of various 4-substituted pyridine-3-sulfonamides, the binding affinities (expressed as inhibition constants, Kᵢ) against different hCA isoforms were determined, highlighting the influence of the substituent at the 4-position. While data for the N-propyl derivative is not specified, related compounds show a range of affinities. mdpi.commdpi.com
Computational docking of similar sulfonamide derivatives into the active sites of hCA isoforms has yielded binding energy predictions that correlate with their inhibitory activities. nih.gov These studies suggest that this compound would likely adopt a similar binding pose, with the sulfonamide moiety anchored to the zinc ion and the pyridine ring system making key contacts with active site residues.
| Compound Type | Target | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides (Analog) | hCA I | -6.49 to -7.31 | Not Reported |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Analog) | hCA II | -6.19 to -7.21 | Not Reported |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Analog) | hCA IX | -6.44 to -7.22 | Not Reported |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Analog) | hCA XII | -6.23 to -7.22 | Not Reported |
| 4-(4-phenyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Analog) | hCA II | Not Reported | 271.4 nM |
| 4-(4-phenyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Analog) | hCA IX | Not Reported | 137.5 nM |
Note: The data in this table is for analogous compounds and is intended to be representative of the binding affinities that might be expected for this compound. mdpi.comnih.gov
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For sulfonamide inhibitors, in addition to the key coordination with the zinc ion, hydrogen bonds play a critical role. The sulfonamide group typically forms hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in most hCAs) and a backbone NH group. mdpi.com These interactions help to properly orient the inhibitor within the active site.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules.
DFT calculations can be used to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this, which contains rotatable bonds (e.g., around the S-N and N-C bonds), a conformational analysis is essential.
Studies on similar N-alkyl sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The orientation of the N-propyl group relative to the sulfonamide and pyridine moieties is of particular interest, as different conformations can have different energies and biological activities. Theoretical studies on related sulfonamides have explored the rotational barriers and preferred dihedral angles, indicating that certain staggered or gauche conformations are often energetically favored. nih.govmdpi.com
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| S=O | ~1.43 - 1.45 |
| S-N | ~1.62 - 1.64 |
| S-C (pyridine) | ~1.77 - 1.79 |
| C-Cl | ~1.72 - 1.74 |
| N-C (propyl) | ~1.46 - 1.48 |
Note: The bond lengths provided are representative values from DFT calculations on analogous sulfonamide and chloropyridine structures and may vary slightly for the specific title compound. researchgate.netresearchgate.net
DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov In sulfonamides, the HOMO is often localized on the aromatic or heteroaromatic ring, while the LUMO may be distributed over the sulfonyl group and the ring system. Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding and intramolecular charge transfer interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals. nih.govresearchgate.net
| Parameter | Typical Calculated Value for Sulfonamides (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are representative for sulfonamide derivatives and serve as an estimate for this compound. nih.gov
While experimental spectroscopic data provides definitive characterization, theoretical methods like Time-Dependent DFT (TD-DFT) can predict various spectroscopic properties, including UV-Vis and Electronic Circular Dichroism (ECD) spectra. mdpi.comrsc.orgnih.gov TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a spectrum.
For a chiral molecule, an ECD spectrum, which measures the differential absorption of left and right circularly polarized light, can be predicted. Although this compound itself is achiral, derivatives with chiral centers could be analyzed this way. For the title compound, TD-DFT can be employed to predict its UV-Vis spectrum. The calculations would likely reveal π → π* transitions associated with the pyridine ring as the dominant electronic excitations. rsc.org The position and intensity of these predicted absorption maxima can be compared with experimental data to validate the computational model.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving significant time and resources in drug discovery and agrochemical development. nih.govscilit.com
For compounds like this compound, predictive QSAR models can be developed to forecast their potential efficacy in various biological contexts. These models are built using a "training set" of molecules with known activities. nih.gov For instance, in studies of herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models generate 3D grids around aligned molecules to calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, which are then correlated with biological activity using statistical methods. nih.gov
Another common approach is the use of Multiple Linear Regression (MLR), where a linear equation is developed to correlate activity with various calculated molecular descriptors. nih.govnih.gov The reliability and predictive power of these models are rigorously assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the root mean square error (RMSE). nih.govnih.gov A statistically robust QSAR model can then be used to predict the activity of new compounds, such as analogs of this compound, before they are synthesized.
Table 1: Typical Statistical Parameters for QSAR Model Validation This table is illustrative and based on common practices in QSAR studies.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures the goodness of fit for the training set data. | > 0.6 |
| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model (often using Leave-One-Out cross-validation). | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model on an external test set of compounds not used in model generation. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | Low value desired |
| F-statistic | A measure of the statistical significance of the regression model. | High value desired |
A primary outcome of QSAR studies is the identification of specific molecular properties, or "descriptors," that are critical for biological activity. researchgate.net For pyridine sulfonamides, these descriptors can be broadly categorized. nih.govnih.gov
Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA models for pyridine sulfonamides have shown that bulky substituents in certain positions can either enhance or diminish activity depending on the target's binding pocket topology. nih.gov
Electronic Descriptors: These describe how electrons are distributed in the molecule. Properties like electrostatic fields, dipole moment, and the charges on specific atoms are crucial. nih.govresearchgate.net For example, the electronegative chlorine atom and the sulfonamide group in this compound significantly influence its electronic profile. The presence of electron-donating or electron-withdrawing groups on the pyridine ring can modulate binding affinity. nih.gov
Hydrophobic Descriptors: These relate to the molecule's affinity for nonpolar environments. The hydrophobicity of the N-propyl group, for instance, would be a key descriptor influencing membrane permeability and interaction with hydrophobic pockets in a target protein. nih.gov
Topological and Connectivity Indices: These numerical descriptors encode information about the branching and connectivity of atoms within the molecule. researchgate.net
Hydrogen Bonding Potential: The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), which are often critical for specific interactions with biological targets. nih.gov
Table 2: Examples of Molecular Descriptors and Their Potential Influence on Pyridine Sulfonamide Activity
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Electrostatic Field | Favorable negative potential around sulfonyl oxygens can enhance H-bonding. |
| Steric | Molar Volume | Optimal size/shape is needed to fit into the active site of a target enzyme or receptor. |
| Hydrophobic | LogP (Partition Coefficient) | Influences solubility and ability to cross biological membranes. |
| Hydrogen Bonding | H-bond Donor/Acceptor Count | The sulfonamide moiety is a key pharmacophoric feature for target interaction. |
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This approach is fundamental in modern drug discovery for identifying novel chemical scaffolds. acs.org
For a compound like this compound, the core pyridine sulfonamide scaffold can be used to design a virtual library for screening. mdpi.com This involves creating a large set of virtual derivatives by systematically modifying different parts of the molecule (e.g., changing the N-alkyl group, altering substituents on the pyridine ring). This virtual library can then be screened using two main approaches:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how each compound in the library will bind to the target's active site. mdpi.commdpi.com This method scores the binding poses based on factors like electrostatic and van der Waals interactions, helping to prioritize compounds for synthesis. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model can be built based on a set of known active molecules. mdpi.com This can involve shape-based screening, where library compounds are compared to the 3D shape of a known active compound, or pharmacophore modeling, which uses the spatial arrangement of key features (like H-bond donors/acceptors and hydrophobic centers) required for activity. acs.orgnih.gov
Collaborative virtual screening efforts have successfully used proprietary pharmaceutical libraries to rapidly explore and expand upon hit compounds containing scaffolds like imidazo[1,2-a]pyridine, demonstrating the power of this approach to quickly generate structure-activity relationship data. nih.gov
Reaction Mechanism Studies through Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimentation alone. For the synthesis of this compound and its analogs, methods like Density Functional Theory (DFT) can be used to model the reaction pathway. mdpi.com
These studies can:
Identify Intermediates and Transition States: Calculations can map out the entire energy profile of a reaction, from reactants to products, revealing the structures of high-energy transition states and transient intermediates. mdpi.com
Explain Reactivity and Selectivity: By comparing the activation energies of different possible pathways, chemists can understand why a reaction proceeds in a certain way. For example, in the alkylation of pyridine carboxamides, quantum-chemical calculations helped propose a transition-state model where an internal hydrogen bond stabilizes the transition state, explaining why certain isomers react faster. mdpi.com
Propose Novel Reaction Pathways: Computational studies can support novel synthetic mechanisms. For instance, a "cooperative vinylogous anomeric-based oxidation" mechanism has been proposed for the synthesis of certain pyridines bearing a sulfonamide moiety, drawing parallels to oxidation mechanisms in biological systems. researchgate.net
Guide Catalyst Design: In catalyzed reactions, computational models can elucidate how the catalyst interacts with the reactants to lower the activation energy, providing a rational basis for designing more efficient catalysts. nih.gov
For the typical synthesis of a sulfonamide from a sulfonyl chloride and an amine, computational methods can model the nucleophilic attack of the amine on the sulfur atom, the subsequent proton transfer steps, and the role of any base or catalyst in facilitating the reaction.
V. Structure Activity Relationship Sar Studies of 4 Chloro N Propylpyridine 3 Sulfonamide and Analogues
Influence of the Pyridine (B92270) Core Substitution Pattern on Biological Activity
The substitution pattern on the pyridine ring is a critical determinant of the biological activity of pyridine sulfonamide derivatives. The nature, position, and electronic properties of substituents significantly modulate the compound's interaction with its biological target.
The position of the substituent group on the pyridine ring can drastically alter the compound's reactivity and biological efficacy. Studies on pyridine carboxamides have shown that the location of the amide group (ortho, meta, or para) influences reaction yields and molecular properties. For instance, meta- and para-substituted substrates often result in higher yields in certain alkylation reactions compared to their ortho-substituted counterparts, a phenomenon attributed to the formation of stabilizing hydrogen bonds in the transition state. mdpi.com This highlights that the spatial arrangement of functional groups is crucial for molecular interactions.
Research on 6-chloro-2-arylvinylquinolines, a related heterocyclic scaffold, further underscores the importance of halogen substitution. In these series, replacing a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity. nih.gov This suggests that the size and electronegativity of the halogen at specific positions are key factors for potency.
Table 1: Effect of Pyridine Ring Substituents on Biological Activity This table is representative of general SAR principles for pyridine derivatives and may not reflect data for 4-chloro-N-propylpyridine-3-sulfonamide specifically.
| Substituent at Position 4 | Electronic Effect | Observed Impact on Activity (General) |
|---|---|---|
| -Cl | Electron-Withdrawing | Often enhances potency by influencing electronic distribution and binding. nih.gov |
| -NO2 | Strongly Electron-Withdrawing | Can increase activity, but may also introduce toxicity. researchgate.net |
| -CH3 | Electron-Donating | May increase complexation ability but can have variable effects on potency. researchgate.net |
| -OCH3 | Electron-Donating | Can improve activity; dimethoxy substitutions have shown significant potency gains in some scaffolds. nih.gov |
Role of the Sulfonamide Moiety in Target Recognition and Inhibition
The sulfonamide (-SO2NH-) group is a cornerstone of the biological activity of this class of compounds, often acting as a critical pharmacophore for target engagement. researchgate.net This functional group is prevalent in a wide range of therapeutic agents due to its unique chemical properties and ability to form key interactions with biological macromolecules. nih.govresearchgate.net
A primary role of the sulfonamide moiety is its function as a zinc-binding group. nih.gov Many enzymes, including carbonic anhydrases and matrix metalloproteinases, contain a zinc ion in their active site. The sulfonamide group can coordinate with this zinc ion, leading to potent and often selective inhibition of the enzyme. nih.gov This interaction is a well-established mechanism for many clinically used sulfonamide-based drugs. researchgate.net
The acidic proton on the sulfonamide nitrogen is also crucial for activity. The ability of this proton to ionize allows the sulfonamide to act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in the target's active site. nih.gov Quantitative structure-activity relationship (QSAR) studies on sulfa drugs have demonstrated that compounds capable of forming an ionized species at the amide position generally exhibit good activity. nih.gov The pKa of this proton is modulated by substituents on the adjacent pyridine ring, linking the substitution pattern directly to the binding capability of the sulfonamide group.
Furthermore, the sulfonamide functional group is a structural analogue of p-aminobenzoic acid (PABA), which allows sulfonamide-based antibacterial agents to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase. nih.govresearchgate.net This enzyme is essential for folic acid synthesis in bacteria. By blocking this pathway, these compounds inhibit bacterial growth and replication. researchgate.net
Impact of N-Propyl Chain and other N-Substituents on Compound Potency and Selectivity
The substituent attached to the sulfonamide nitrogen atom, in this case, the N-propyl group, plays a significant role in defining the compound's potency and selectivity. This part of the molecule often extends into a specific pocket of the target protein, and its size, shape, and lipophilicity must be optimized for a precise fit.
Studies on various sulfonamide derivatives have consistently shown that the nature of the N-substituent influences biological activity. For instance, in a series of novel anticancer sulfonamides, smaller alkyl substituents were found to be preferable to bulkier groups. acs.org Compounds with N,N-dimethyl substitutions demonstrated better activity than their N,N-diethyl counterparts, and methyl carbodithioate derivatives were significantly more potent than the corresponding benzyl (B1604629) derivatives. acs.org This suggests that excessively large or bulky groups may cause steric hindrance, preventing the compound from binding effectively within the confines of the target's active site. acs.org
Similarly, in the development of PI3K/mTOR dual inhibitors, N-alkyl amides of moderate volume, such as isopropyl and cyclopropyl (B3062369) groups, showed ideal inhibitory activity. nih.gov Both smaller (e.g., methyl) and larger alkyl groups led to a decrease in potency. This indicates the existence of an optimal size and shape for the N-substituent to maximize favorable interactions and occupy the binding pocket effectively. The N-propyl group in this compound represents a small, flexible alkyl chain that can adopt various conformations to fit into such hydrophobic pockets.
Table 2: Influence of N-Sulfonamide Substituents on Potency This table illustrates general SAR principles. The specific activities are hypothetical and for comparative purposes.
| N-Substituent (R) | General Size/Lipophilicity | Relative Potency (Hypothetical) | Rationale |
|---|---|---|---|
| -Methyl | Small | Moderate | May not fully occupy the binding pocket. nih.gov |
| -Ethyl | Small | Good | Improved hydrophobic interaction over methyl. |
| -Propyl | Moderate | High | Often provides an optimal balance of size and flexibility for pocket filling. nih.gov |
| -Isopropyl | Moderate (Branched) | High | Branching can provide a better fit in some pockets. nih.gov |
| -Benzyl | Large/Bulky | Low | Potential for steric hindrance within the active site. acs.org |
Exploration of Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its core binding interactions. ufrj.brresearchgate.net This involves substituting a functional group with another group that possesses similar steric, electronic, or conformational properties. researchgate.netcambridgemedchemconsulting.com For pyridine sulfonamides, this could involve replacing the chlorine atom with other halogens (F, Br) or a trifluoromethyl (-CF3) group to modulate electronics and lipophilicity. researchgate.netnih.gov The sulfonamide group itself can be considered a bioisostere of a carboxylic acid, sharing similarities in acidity and hydrogen bonding capacity. ufrj.br
Scaffold hopping is a more drastic modification where the central pyridine core is replaced with a different heterocyclic system (e.g., pyrazole, thiazole, or quinoline) to explore new chemical space, improve properties, or circumvent existing patents. nih.govresearchgate.netresearchgate.net The goal is to maintain the essential three-dimensional arrangement of the key pharmacophoric features while introducing a novel core structure. researchgate.net For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors, demonstrating that alternative heterocyclic cores can successfully support the necessary pharmacophore for potent biological activity. mdpi.com
Rational Design Principles for Enhanced Target Specificity and Efficacy
Rational drug design utilizes the structural information of the biological target to guide the design of more potent and selective inhibitors. nih.gov This approach aims to maximize favorable interactions with the intended target while minimizing interactions with off-target proteins, thereby reducing the potential for side effects.
Key strategies for enhancing selectivity include exploiting differences in the shape, flexibility, and amino acid composition of the binding sites between the target and related proteins. acs.org A ligand can be designed to create a steric clash with a residue present in an off-target protein but not in the desired target. acs.org Alternatively, a compound can be modified to form a specific hydrogen bond or electrostatic interaction with a unique residue in the target's active site. acs.org
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in rational design. acs.org These techniques allow researchers to predict how a designed molecule will bind to its target, estimate its binding affinity, and identify key interactions. This in silico analysis helps prioritize which analogues to synthesize, saving time and resources.
For pyridine sulfonamides, rational design could involve modifying the N-propyl chain to extend into a unique sub-pocket of the target enzyme, or altering the substitution on the pyridine ring to optimize electrostatic interactions. By focusing on these principles, it is possible to systematically evolve a compound like this compound into a highly specific and efficacious therapeutic agent. nih.gov
Vi. Biological Evaluation and Mechanistic Insights Excluding Clinical Human Data
Enzyme Inhibition Studies
Research into pyridine-3-sulfonamide (B1584339) derivatives has revealed a broad spectrum of enzyme inhibitory activities, suggesting their potential as scaffolds for developing targeted therapeutic agents. The following subsections provide a detailed overview of the research findings concerning their interaction with specific enzymes.
Sulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors. nih.gov The inhibitory mechanism is well-established and involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the enzyme's active site. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic role in the reversible hydration of carbon dioxide. nih.gov
Derivatives of 4-substituted pyridine-3-sulfonamide have been synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govresearchgate.net These studies show that modifications to the pyridine-3-sulfonamide core can lead to potent and, in some cases, selective inhibition. For instance, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated significant inhibitory efficacy against hCA IX, with inhibition constant (Kᵢ) values comparable to or better than clinically used inhibitors like Acetazolamide. researchgate.net The inhibitory activity varies across isoforms, with Kᵢ values ranging from the nanomolar to the low micromolar range, indicating that the substitution pattern on the pyridine (B92270) ring is a key determinant of both potency and isoform selectivity. nih.govresearchgate.netmdpi.com
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 nM | 12.1 - 6910 nM | 79.6 - 907.5 nM | 34.5 - 713.6 nM | mdpi.com |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamides | 169 - 5400 nM | 58.5 - 1238 nM | 19.5 - 652 nM | 16.8 - 768 nM | researchgate.net |
| 4-Substituted Pyridine-3-Sulfonamides (Click Tailing) | Data not central to study | Reaching 271 nM | Reaching 137 nM | Reaching 91 nM | nih.govnih.gov |
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While extensive research has been conducted on various chemical classes as α-amylase inhibitors, specific studies evaluating 4-chloro-N-propylpyridine-3-sulfonamide are not prominent in the available literature.
However, research on other sulfonamide derivatives has shown potential for α-amylase inhibition. For example, cyclic sulfonamides and sulfonamide hydrazones have been synthesized and evaluated, with some derivatives exhibiting potent inhibition with IC₅₀ values lower than the standard drug, acarbose. mdpi.comdergipark.org.tr Mechanistic studies on these related compounds suggest that they can act as competitive inhibitors of the enzyme. mdpi.com Molecular docking simulations have further indicated that the sulfonamide scaffold can form key interactions with amino acid residues in the active site of α-amylase. mdpi.com While these findings establish the potential of the broader sulfonamide class, dedicated research is required to determine the specific activity and mechanism of this compound.
Dihydropteroate (B1496061) synthetase (DHPS) is a critical enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. wikipedia.orgnih.gov Sulfonamides exert their classic antibacterial effect by acting as competitive inhibitors of this enzyme. wikipedia.orgnih.gov They are structural analogs of the natural substrate, para-aminobenzoic acid (pABA), and by binding to the pABA site on DHPS, they prevent the synthesis of dihydropteroate, thereby halting bacterial growth. nih.govpatsnap.com
The pyridine-sulfonamide scaffold has been explored for its potential as a DHPS inhibitor. Research has focused on designing hybrid molecules that combine the inhibitory activity of sulfonamides against DHPS with inhibition of another enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.govbohrium.com For instance, a series of N-sulfonamide 2-pyridone derivatives were synthesized and showed dual inhibitory action. bohrium.comacs.org The most potent of these compounds demonstrated significant inhibition of DHPS, with IC₅₀ values in the low microgram per milliliter range. bohrium.comacs.org These findings underscore the utility of the pyridine-sulfonamide structure in the development of novel antimicrobial agents targeting the folate biosynthetic pathway. nih.govnih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-sulfonamide 2-pyridone derivative (11a) | DHPS | 2.76 µg/mL | bohrium.comacs.org |
| N-sulfonamide 2-pyridone derivative (11a) | DHFR | 0.20 µg/mL | bohrium.comacs.org |
Falcipain-2 is a principal cysteine protease of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govedgccjournal.org This enzyme plays a crucial role in the parasite's life cycle, primarily by degrading host hemoglobin to provide essential amino acids. nih.govresearchgate.net Therefore, inhibiting falcipain-2 is a key strategy in the development of new antimalarial drugs. nih.govnih.gov
The sulfonamide scaffold has been incorporated into novel chemical structures aimed at inhibiting this parasitic enzyme. In one study, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed and synthesized. nih.govnih.gov Several of these compounds demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov Subsequent enzymatic assays confirmed that the most active compounds were effective inhibitors of both falcipain-2 (PfFP-2) and the related enzyme falcipain-3 (PfFP-3), with IC₅₀ values in the low micromolar range. nih.govnih.gov These results highlight the potential of sulfonamide-based compounds as leads for novel antimalarial agents targeting cysteine proteases. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrimidine-sulfonamide hybrid (SZ14) | Falcipain-2 | 4.1 µM | nih.govnih.gov |
| Pyrimidine-sulfonamide hybrid (SZ9) | Falcipain-2 | 5.4 µM | nih.govnih.gov |
| Pyrimidine-sulfonamide hybrid (SZ14) | Falcipain-3 | 4.9 µM | nih.govnih.gov |
| Pyrimidine-sulfonamide hybrid (SZ9) | Falcipain-3 | 6.3 µM | nih.govnih.gov |
Chitin (B13524) is an essential structural component of the fungal cell wall, and it is absent in mammals. This makes chitin synthase, the enzyme responsible for its synthesis, an attractive and specific target for the development of antifungal agents. nih.govresearchgate.netmdpi.com Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death. nih.gov
The primary inhibitors of chitin synthase that have been extensively studied are natural products like polyoxins and nikkomycins. nih.govbiorxiv.org A review of the scientific literature indicates a lack of specific research into this compound or other pyridine-sulfonamide derivatives as inhibitors of chitin synthase. While sulfonamides have been investigated for a wide range of biological activities, their potential to target this particular fungal enzyme remains an unexplored area of research. Therefore, no data on the mechanism or inhibitory potency of this class of compounds against chitin synthase is currently available.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. mdpi.comnih.gov Overexpression of VEGFR-2 is common in many cancers, where it promotes tumor growth and metastasis by facilitating the supply of oxygen and nutrients. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major focus of modern anticancer drug discovery. rsc.org
The sulfonamide moiety is a feature of several approved kinase inhibitors, and novel pyridine-sulfonamide hybrids have been specifically designed and investigated as VEGFR-2 inhibitors. nih.govacs.org Studies have shown that certain pyridine-sulfonamide derivatives can potently inhibit VEGFR-2 with IC₅₀ values in the low micromolar and even nanomolar range, comparable to or exceeding the potency of standard inhibitors like sorafenib. nih.govnih.gov The inhibition of VEGFR-2 blocks downstream signaling cascades that are critical for endothelial cell proliferation and survival, including the PI3K/Akt pathway. mdpi.com By disrupting these pathways, these compounds can effectively suppress angiogenesis and tumor growth in non-clinical models.
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyridine-sulfonamide hybrid (VIIb) | VEGFR-2 | 3.6 µM | nih.gov |
| Pyridine-derived compound (10) | VEGFR-2 | 0.12 µM | nih.gov |
| Sulfonamide derivative (36) | VEGFR-2 | 0.14 µM | mdpi.com |
| Sulfonamide derivative (37) | VEGFR-2 | 0.15 µM | mdpi.com |
| Sorafenib (Reference) | VEGFR-2 | 4.8 µM / 0.10 µM | nih.govnih.gov |
Antiproliferative and Apoptosis Induction Studies (In Vitro Cell Line Research)
While direct studies on this compound are not available, research on related sulfonamide and pyridine derivatives has shown potential antiproliferative effects. nih.govnih.govnih.gov These effects are often linked to the induction of programmed cell death, known as apoptosis, and interference with the cell division cycle. nih.govnih.govmdpi.com
Cell Cycle Disturbance Mechanisms
Compounds containing sulfonamide or pyridine moieties have been observed to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. nih.govmdpi.com Cell cycle arrest prevents damaged cells from replicating and can be a precursor to apoptosis. For instance, some sulfonamide derivatives have been shown to cause cell cycle arrest in the G0/G1 or G2/M phases in different cancer cell lines. nih.gov This disruption is a key mechanism for controlling tumor growth.
Induction of Apoptosis via Molecular Pathway Modulation (e.g., Bcl-2, BAX, p53, caspases)
Apoptosis is a critical process for eliminating cancerous cells. The balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) is crucial in determining a cell's fate. mdpi.commdpi.com The tumor suppressor protein p53 plays a significant role in this process by transcriptionally activating pro-apoptotic genes such as Bax. waocp.orgnih.gov
Activation of the apoptotic cascade often involves a family of proteases called caspases. Initiator caspases (like caspase-9 in the intrinsic pathway) activate executioner caspases (like caspase-3), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govmdpi.comnih.gov Studies on various sulfonamide-containing compounds have demonstrated their ability to induce apoptosis by:
Upregulating the expression of p53 and the pro-apoptotic protein Bax. waocp.orgijper.org
Downregulating the anti-apoptotic protein Bcl-2. mdpi.comijper.org
Activating caspases-3, -8, and -9. nih.govijper.org
This modulation of key apoptotic regulatory proteins shifts the cellular balance towards programmed cell death. mdpi.comnih.gov
Antimicrobial Activity Investigations (In Vitro Studies)
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. nih.govb-cdn.netnih.gov Derivatives of pyridine have also been extensively investigated for their antimicrobial properties. researchgate.net
Antibacterial Mechanisms (e.g., Folate Biosynthesis Pathway Interference)
The primary mechanism of antibacterial action for sulfonamides is the inhibition of the folic acid (folate) biosynthesis pathway, which is essential for bacterial survival. nih.govmdpi.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). researchgate.netresearchgate.net
By acting as a competitive inhibitor, the sulfonamide molecule binds to DHPS, preventing the synthesis of dihydropteroate, a precursor to dihydrofolate and ultimately tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. mdpi.com Its depletion halts bacterial growth and replication, resulting in a bacteriostatic effect. nih.gov
Antifungal Mechanisms
Certain sulfonamide derivatives have demonstrated antifungal activity. mdpi.comnih.gov One of the proposed mechanisms for antifungal action involves the inhibition of enzymes crucial for fungal viability, such as lanosterol (B1674476) 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Synthesized derivatives of 4-chloropyridine-3-sulfonamide (B47618) have shown efficacy against various fungal species, including Candida albicans. mdpi.comnih.gov
Antiprotozoal Mechanisms
Sulfonamides have also been utilized in the treatment of protozoal infections, often by targeting the same folate biosynthesis pathway that is essential for these organisms. nih.govmdpi.com For example, sulfonamides are used against parasites like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. nih.govmdpi.com The mechanism, similar to their antibacterial action, involves disrupting the synthesis of essential nucleic acids and proteins by inhibiting folate production. nih.gov
Anti-inflammatory Mechanism Research
While the broader class of sulfonamide-related drugs has been investigated for anti-inflammatory properties, specific research detailing the anti-inflammatory mechanism of this compound is not extensively available in the reviewed scientific literature.
Generally, some sulfonamides are known to exert anti-inflammatory effects by modulating the activity of neutrophils, which are key mediators of tissue injury in various inflammatory conditions. nih.gov One proposed mechanism for certain sulfonamide drugs involves reducing the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant. nih.gov By scavenging HOCl, these compounds can help protect against the inactivation of α1-antitrypsin, a crucial inhibitor of neutrophil elastase, thereby mitigating tissue damage during neutrophilic inflammation. nih.gov Additionally, the activation of the Nrf2 pathway, which is a mechanism for some organosulfur compounds, is linked to anti-inflammatory properties. mdpi.com However, studies specifically demonstrating these mechanisms for this compound have not been identified.
Antioxidant Activity and Nrf2 Activation Mechanisms
Direct studies measuring the antioxidant activity of this compound or its specific action on the Nrf2 pathway are not prominent in the available literature. However, research into the broader category of sulfonamide derivatives provides a potential mechanistic framework.
Sulfonamide derivatives have been identified as a class of compounds capable of activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of cytoprotective genes involved in maintaining cellular redox balance. mdpi.com The primary mechanism of Nrf2 activation involves its interaction with the Keap1 protein, which acts as a negative modulator. mdpi.com Under conditions of oxidative stress, activators can interfere with the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. mdpi.com This action up-regulates the expression of numerous antioxidant and detoxification enzymes, enhancing the cell's defense mechanisms against oxidative stress. mdpi.com While this provides a plausible mechanism for compounds in this class, specific experimental data confirming that this compound functions as an Nrf2 activator is needed.
Herbicidal and Plant Disease Control Activity
There is a lack of specific research evaluating this compound for its potential herbicidal or plant disease control activities. However, related chemical structures have been explored in the field of agriculture.
For instance, various pyridine derivatives and sulfonamides are classes of chemical compounds known to be used in herbicides. epo.org In the area of plant disease control, studies on structurally related pyridine-3-carboxamide (B1143946) analogs have shown them to be effective agents against bacterial wilt in tomatoes, caused by the pathogen Ralstonia solanacearum. nih.gov In one study, a specific pyridine-3-carboxamide derivative demonstrated a high inhibitory effect on the pathogen and also improved seed germination and vigor in tomato plants. nih.gov These findings highlight the potential for pyridine-based structures in agricultural applications, although direct evidence for the efficacy of this compound in these areas is not documented in the reviewed sources.
Vii. Future Directions and Emerging Research Avenues
Development of Novel Pyridine (B92270) Sulfonamide Scaffolds
The development of new chemical entities from a lead compound like 4-chloro-N-propylpyridine-3-sulfonamide is a cornerstone of medicinal chemistry. The goal is to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles. Research in this area focuses on strategic structural modifications to the pyridine ring, the sulfonamide linker, and the N-propyl group. acs.orgnih.gov
Key strategies for developing novel scaffolds from this compound include:
Modification of the Pyridine Ring: The chlorine atom at the 4-position is a synthetically versatile handle. It can be replaced with various other functional groups (e.g., amines, ethers, carbon-based substituents) through nucleophilic aromatic substitution reactions. This allows for the exploration of interactions with different pockets of a target protein. For instance, replacing the chloro group with an amino or hydroxyl group could introduce new hydrogen bonding capabilities. mdpi.com
Variation of the N-Alkyl Group: The N-propyl group can be systematically altered to probe the steric and electronic requirements of the binding site. Replacing it with different alkyl chains, cyclic structures (e.g., cyclopropyl (B3062369), cyclohexyl), or aromatic rings can significantly impact binding affinity and selectivity. mdpi.comekb.eg
Bioisosteric Replacement: The sulfonamide group itself can be replaced with other bioisosteres, such as a sulfamide (B24259) or a reversed sulfonamide, to modulate properties like acidity, solubility, and metabolic stability.
Scaffold Hopping and Hybridization: The pyridine core can be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazole) to discover entirely new classes of compounds. researchgate.net Alternatively, the this compound scaffold can be hybridized with other known pharmacophores to create molecules with dual activities. acs.orgnih.gov
The synthesis of such novel derivatives often involves multi-step reaction sequences, starting from commercially available pyridine precursors. ekb.egrsc.org The resulting compounds are then typically screened against a panel of biological targets to identify promising new leads.
| Modification Strategy | Example Modification on this compound | Potential Therapeutic Goal | Relevant Research Findings |
|---|---|---|---|
| Substitution at C4-position | Replace -Cl with -NH2, -OCH3, or a phenyl group | Enhance binding affinity through new hydrogen bonds or hydrophobic interactions. | 4-substituted pyridine-3-sulfonamides show potent and selective inhibition of carbonic anhydrase isoforms. mdpi.com |
| Alteration of N-substituent | Replace n-propyl with cyclopropyl, benzyl (B1604629), or substituted phenyl rings | Improve target selectivity and pharmacokinetic properties. | Variations in the N-sulfonamide substituent significantly impact biological activity in antimalarial triazolopyridine sulfonamides. mdpi.com |
| Hybridization with other pharmacophores | Link a known kinase inhibitor moiety to the pyridine ring | Develop dual-target inhibitors for complex diseases like cancer. | Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Modern drug discovery is increasingly driven by computational approaches, with Artificial Intelligence (AI) and Machine Learning (ML) playing a pivotal role. bioengineer.orgmdpi.com These technologies can accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds before they are synthesized, saving significant time and resources. nih.gov
For a scaffold like this compound, AI and ML can be applied in several ways:
Virtual Screening: Large virtual libraries of derivatives can be generated by computationally applying the modifications described in the previous section. ML models, trained on existing data of known active and inactive compounds, can then predict the biological activity of these virtual molecules, prioritizing the most promising candidates for synthesis. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. Using this compound as a starting point or a constraint, these models can propose novel scaffolds that are predicted to have high affinity for a specific target.
ADMET Prediction: A critical aspect of drug development is ensuring a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models are widely used to predict these properties early in the discovery process, helping to avoid costly late-stage failures. researchgate.net
Predicting Drug-Target Interactions (DTI): Neural networks and other ML architectures can analyze the chemical structure of a drug and the molecular characteristics of a target to predict the likelihood and strength of their interaction. bioengineer.orgbioengineer.org This is crucial for identifying new potential targets for a given compound or for understanding its polypharmacology.
The typical workflow involves creating feature vectors that describe the physicochemical and structural properties of the molecules, which are then used to train and test predictive models. nih.gov
| AI/ML Application | Description | Example for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML models learn the relationship between a compound's structure and its biological activity. | Predicting the inhibitory concentration (IC50) of virtual derivatives against a target kinase. |
| Generative Adversarial Networks (GANs) | AI models that generate novel molecular structures with desired properties. | Designing new pyridine sulfonamide scaffolds predicted to have high selectivity for a specific enzyme isoform. |
| Graph Neural Networks (GNNs) | Advanced models that treat molecules as graphs to better capture complex structural information for DTI prediction. bioengineer.org | Predicting interactions of derivatives with a wide range of proteins to identify potential new therapeutic applications or off-target effects. |
Exploration of Polypharmacology and Multi-target Approaches
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndromes. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable therapeutic strategy. nih.gov Sulfonamide-based compounds are excellent candidates for developing multi-target agents due to their structural versatility and broad bioactivity. nih.govrsc.org
Future research on this compound could focus on designing derivatives that intentionally modulate multiple, disease-relevant targets. This can be achieved by:
Fragment-Based Linking: Combining the pyridine sulfonamide core with another pharmacophore known to bind a different target. For example, a derivative could be designed to inhibit both a protein kinase and a carbonic anhydrase, two target classes relevant in oncology. mdpi.com
Privileged Scaffold Optimization: The pyridine sulfonamide scaffold itself may have inherent affinity for multiple related targets (e.g., different isoforms of an enzyme). Fine-tuning the substituents can optimize the inhibitory profile across these targets to achieve a desired therapeutic effect.
The development of such multi-target ligands requires a careful balance in optimizing the potency for each intended receptor. nih.gov Computational methods are invaluable in this process, helping to predict the binding of a single compound to multiple target structures.
| Disease Area | Potential Target Combination | Rationale for Multi-Target Approach | Relevance to Pyridine Sulfonamides |
|---|---|---|---|
| Cancer | VEGFR-2 and Carbonic Anhydrase IX | Simultaneously inhibit angiogenesis (tumor blood supply) and tumor cell survival in hypoxic conditions. | Pyridine sulfonamides are known to inhibit both VEGFR-2 and carbonic anhydrases. nih.govmdpi.comacs.org |
| Diabetes | α-glucosidase and α-amylase | Control post-prandial hyperglycemia by inhibiting two different carbohydrate-hydrolyzing enzymes. | Novel sulfonamide derivatives have been designed as dual inhibitors for diabetes treatment. nih.govrsc.org |
| Alzheimer's Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Increase levels of the neurotransmitter acetylcholine (B1216132) by inhibiting both of its metabolizing enzymes. | Sulfonamide-based hybrids have shown potent dual inhibition of cholinesterases. researchgate.net |
Advanced Methodologies for Mechanistic Elucidation
Understanding how a compound like this compound exerts its biological effect at a molecular level is crucial for rational drug design. Mechanistic elucidation involves identifying the direct binding target(s) and characterizing the specific molecular interactions that lead to modulation of the target's function. acs.org
Advanced methodologies employed for this purpose include:
X-ray Crystallography and Cryo-EM: These techniques provide high-resolution, three-dimensional structures of the compound bound to its target protein. This "snapshot" reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), offering invaluable insights for structure-based drug design.
Computational Docking and Molecular Dynamics (MD) Simulation: Molecular docking predicts the preferred binding orientation of a ligand to a target protein. nih.govnih.gov MD simulations then model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability, conformational changes, and the role of solvent molecules. These computational tools are essential for interpreting experimental data and guiding the design of new derivatives. researchgate.net
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays can quantitatively measure the binding affinity (how tightly the compound binds) and thermodynamics of the drug-target interaction.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the structure of synthesized compounds and study their interaction with target molecules. umt.edu.pk
These methods, often used in combination, provide a comprehensive picture of the compound's mechanism of action, which is fundamental for optimizing its properties. nih.gov
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, compounds like this compound can be modified to create valuable chemical biology tools. These tools, or probes, are designed to investigate biological systems, identify new drug targets, and validate mechanisms of action. rsc.org
Potential applications include:
Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the pyridine sulfonamide scaffold, researchers can create probes to visualize the localization of a target protein within living cells. These probes can be used in high-content screening and imaging assays to study cellular processes in real-time. nih.gov
Affinity-Based Probes: These probes are designed to covalently bind to their target protein. They often incorporate a reactive group for binding and a "handle" (like a biotin (B1667282) tag) for subsequent enrichment and identification of the target protein from complex cellular lysates using mass spectrometry.
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for precise control over the labeling event and is a powerful technique for identifying direct binding partners.
The development of such probes requires synthetic strategies that allow for the introduction of tags and reactive groups without disrupting the core interaction with the target protein. The 4-chloro position on the pyridine ring is an ideal site for such modifications.
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-N-propylpyridine-3-sulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves:
Chlorination of Pyridine : Start with pyridine-3-sulfonyl chloride derivatives. For example, 4-chloropyridine-3-sulfonyl chloride (CAS 33263-44-4) can serve as a precursor .
Sulfonamide Formation : React the sulfonyl chloride with n-propylamine in a polar aprotic solvent (e.g., DMF or THF) under inert conditions.
Optimization Strategies :
- Stoichiometry : Use a 1.2:1 molar ratio of n-propylamine to sulfonyl chloride to ensure complete reaction.
- Catalysis : Add triethylamine (1.5 eq) to neutralize HCl and drive the reaction forward.
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%).
Yield improvements rely on real-time monitoring (TLC/HPLC) and iterative adjustments to solvent polarity and reaction time .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups). For analogous compounds, monoclinic crystal systems (space group P2₁/c) with Z = 4 are common .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 3.0–3.5 ppm (propyl CH₂), and δ 1.5 ppm (propyl CH₃).
- ¹³C NMR : Sulfonamide carbonyl at ~170 ppm, pyridine carbons at 120–150 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching C₈H₁₂ClN₂O₂S (calculated: 231.03).
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) .
Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemistry and kinetics .
- Basis Set : 6-31G(d,p) for geometry optimization and vibrational analysis.
- Key Calculations :
- HOMO-LUMO Gap : Predict charge transfer behavior (lower gaps correlate with higher reactivity).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide O atoms as H-bond acceptors).
- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous or DMSO environments.
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
Advanced: What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound across different studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines.
- Compound Purity : Validate via HPLC (≥98% purity) to exclude degradation products .
- Standardized Protocols :
- Follow CLSI guidelines for antimicrobial testing (e.g., broth microdilution with 96-well plates).
- Use positive controls (e.g., sulfamethoxazole) and solvent controls (DMSO ≤1% v/v).
- Statistical Analysis : Apply ANOVA or non-parametric tests (Mann-Whitney U) to assess significance across replicates .
Advanced: How does the substitution pattern (e.g., propyl vs. methyl groups) on the sulfonamide nitrogen affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Propyl groups increase logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability :
- In Vitro Assays : Use liver microsomes (human/rat) to quantify oxidative metabolism (CYP450 enzymes).
- Half-life (t₁/₂) : Compare propyl (longer t₁/₂ due to steric hindrance) vs. methyl derivatives.
- ADMET Predictions : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration .
Advanced: What mechanistic insights can be gained from studying the interaction between this compound and bacterial enzyme targets (e.g., dihydropteroate synthase)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses. Key interactions include:
- Hydrogen bonds between sulfonamide O atoms and enzyme active-site residues (e.g., Arg63 in E. coli DHPS).
- Hydrophobic contacts with propyl chain and pyridine ring.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability.
- Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and cofactor (Mg²⁺) conditions.
- Mutagenesis Studies : Replace key residues (e.g., Phe31) to validate binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
